5-Methylpiperazine-2,3-dione

Description

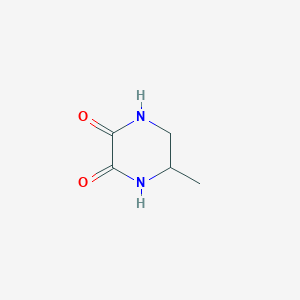

Structure

2D Structure

3D Structure

Properties

CAS No. |

93561-56-9 |

|---|---|

Molecular Formula |

C5H8N2O2 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

5-methylpiperazine-2,3-dione |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-6-4(8)5(9)7-3/h3H,2H2,1H3,(H,6,8)(H,7,9) |

InChI Key |

BMVSLYMESJMOCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC(=O)C(=O)N1 |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Elucidation of General Synthetic Pathways to the Piperazine-2,3-dione Core

The construction of the piperazine-2,3-dione ring system is a fundamental step in the synthesis of 5-methylpiperazine-2,3-dione. Key strategies involve the formation of the six-membered diamide (B1670390) ring through cyclization reactions.

Cyclocondensation Reactions and Precursor Chemistry

The most direct route to the piperazine-2,3-dione core is through the cyclocondensation of a 1,2-diamine with an oxalic acid derivative. For the synthesis of this compound, the key precursor is 1,2-diaminopropane (B80664), which provides the methyl-substituted backbone. wikipedia.org The reaction typically involves the condensation of 1,2-diaminopropane with diethyl oxalate (B1200264) or oxalyl chloride. researchgate.netgoogleapis.com The choice of the oxalic acid derivative and reaction conditions can influence the yield and purity of the final product. For instance, the use of diethyl oxalate often requires heating in a suitable solvent, while the more reactive oxalyl chloride can facilitate the reaction at lower temperatures but may necessitate the use of a base to neutralize the generated HCl.

The general reaction can be summarized as follows:

CH₃CH(NH₂)CH₂NH₂ + (COOR)₂ → this compound + 2 ROH

Where R is typically an ethyl or methyl group.

The precursor, 1,2-diaminopropane, is a chiral molecule and is commercially available in both racemic and enantiomerically pure forms. wikipedia.org The stereochemistry of the starting diamine directly dictates the stereochemistry of the resulting this compound.

Multi-step Reaction Sequences for Core Formation

More elaborate, multi-step syntheses offer greater control over the introduction of substituents and are particularly useful for preparing specifically functionalized derivatives. A common approach commences with an α-amino acid, such as alanine (B10760859), as the chiral starting material. mdpi.comsemanticscholar.org

A representative multi-step sequence can be outlined as:

Dipeptide Formation: Coupling of a protected alanine derivative (e.g., Cbz-L-alanine) with a protected glycine (B1666218) ester (e.g., glycine methyl ester hydrochloride) to form a protected dipeptide. mdpi.comsemanticscholar.org

Deprotection: Removal of the protecting groups to yield the free dipeptide.

Cyclization: Intramolecular cyclization of the dipeptide, often under thermal conditions or with the aid of a coupling agent, to form the piperazine-2,5-dione ring. While this method directly yields the isomeric 3-methylpiperazine-2,5-dione, modifications in the starting amino acids and cyclization strategy can be envisioned to access the 2,3-dione core. mdpi.comsemanticscholar.org

An alternative multi-step approach involves the initial formation of a 2-oxopiperazine intermediate, followed by further modifications. For example, the condensation of (R)-(–)-phenylglycinol with N-Boc glycine, followed by a series of protection, cyclization, and methylation steps, has been used to produce chiral 2-methylpiperazine. nih.gov This strategy highlights the potential for building the piperazine (B1678402) ring in a stepwise manner to achieve specific substitution patterns.

Diastereoselective and Enantioselective Synthesis of this compound Derivatives

Controlling the stereochemistry at the C5 position and at any newly introduced stereocenters is crucial for the development of specific, biologically active molecules.

Chiral Auxiliaries and Catalytic Asymmetric Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of piperazinedione derivatives. Although specific examples for this compound are not extensively documented, principles from the synthesis of related piperazine-2,5-diones are highly relevant. Chiral auxiliaries, such as (R)-(-)-phenylglycinol or Evans auxiliaries, can be incorporated into the synthetic route to direct the stereochemical outcome of key reactions. nih.gov For instance, a chiral auxiliary attached to one of the nitrogen atoms can influence the facial selectivity of alkylation or other functionalization reactions at the α-carbon. psu.edu

Catalytic asymmetric methods represent a more atom-economical approach to enantioselective synthesis. The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, iridium) or organocatalysts (e.g., proline and its derivatives), can facilitate the enantioselective formation of the piperazine ring or the stereoselective functionalization of a pre-existing ring. While specific catalytic asymmetric syntheses for this compound are not widely reported, the development of such methods is an active area of research in heterocyclic chemistry.

Stereochemical Control in Alkylation and Cyclization Reactions

The stereochemical outcome of alkylation reactions on the piperazinedione scaffold is highly dependent on the existing stereocenters and the reaction conditions. In the context of 3-methylpiperazine-2,5-dione, a close structural isomer, the diastereoselective alkylation of the enolate has been extensively studied. psu.eduucd.ieacs.org The existing methyl group at the C3 position directs the incoming electrophile to the opposite face of the ring, leading to the formation of the trans diastereomer with high selectivity. psu.edu This principle of substrate-controlled diastereoselectivity is expected to be applicable to the alkylation of N-protected this compound at the C6 position.

The choice of base, solvent, and temperature can significantly impact the diastereomeric ratio. The use of bulky bases like lithium hexamethyldisilazide (LHMDS) often enhances the selectivity. psu.edu

Advanced Functionalization and Derivatization Strategies

The piperazine-2,3-dione scaffold offers multiple sites for functionalization, including the two nitrogen atoms and the α-carbon at the C6 position.

Derivatization at the nitrogen atoms can be achieved through standard N-alkylation or N-acylation reactions. The reactivity of the two nitrogens can be differentiated by using protecting groups. For instance, one nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl), allowing for selective functionalization of the other nitrogen. Subsequent deprotection and further reaction enable the synthesis of N,N'-disubstituted derivatives with different substituents.

Functionalization at the C6 position can be achieved via the alkylation of an enolate, as discussed in the context of stereoselective synthesis. This allows for the introduction of a wide range of alkyl and aryl groups. Furthermore, the ketone functionalities at the C2 and C3 positions can potentially undergo reactions such as reduction or addition of organometallic reagents, although these transformations might be challenging due to the amide character of the carbonyl groups.

The following table summarizes some potential derivatization reactions based on the general reactivity of the piperazinedione scaffold:

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-Alkyl-5-methylpiperazine-2,3-dione |

| N-Acylation | Acyl chloride or anhydride, Base | N-Acyl-5-methylpiperazine-2,3-dione |

| C6-Alkylation | Base (e.g., LHMDS), Alkyl halide | 5,6-Dialkylpiperazine-2,3-dione |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Methylpiperazine |

It is important to note that the specific conditions for these reactions would need to be optimized for the this compound scaffold.

N-Substitution Methodologies and Their Impact on Reactivity

The nitrogen atoms of the piperazine-2,3-dione ring are key handles for synthetic elaboration. N-substitution reactions, such as alkylation and acylation, are fundamental transformations that not only append new functionalities but also significantly influence the stereochemical outcome of subsequent reactions.

N-Alkylation: The alkylation of the piperazine-dione core is a widely employed strategy. This transformation typically proceeds via the deprotonation of the N-H bond using a strong base, followed by quenching with an electrophile. For the related (3S)-3-methylpiperazine-2,5-dione, treatment with lithium hexamethyldisilazide (LHDMS) generates the corresponding enolate. acs.orgacs.org Subsequent reaction with an alkyl halide, such as methyl iodide, introduces a second methyl group onto the ring. acs.org

A critical aspect of this reactivity is the influence of the pre-existing stereocenter at the C-5 position (or C-3 in the 2,5-dione nomenclature). The alkylation of (3S)-3-methylpiperazine-2,5-dione with methyl iodide has been shown to proceed with high diastereoselectivity, affording the (3S,6S)-3,6-dimethyl derivative with a diastereomeric excess (de) of 98%. acs.orgacs.org This high degree of stereocontrol is attributed to a steric chiral relay mechanism, where the resident substituent directs the approach of the incoming electrophile to the opposite face of the ring enolate. psu.edu The choice of N-substituents can further modulate this selectivity. psu.edu

N-Acylation: Acylation of the ring nitrogens provides another avenue for functionalization, introducing carbonyl-containing moieties. These reactions can be carried out using acyl chlorides or other activated carboxylic acid derivatives. nih.govrsc.org N-acylation alters the electronic properties of the piperazine-dione system, and the introduced acyl groups can serve as points for further diversification or influence the conformational properties of the ring.

| Reaction Type | Reagents & Conditions | Product | Key Finding | Reference(s) |

| N-Alkylation | 1. LHDMS, THF, -78 °C 2. Methyl Iodide | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | High diastereoselectivity (98% de) was achieved. | acs.org, acs.org |

| N-Alkylation | 1. LiHMDS, THF, -78 °C 2. Alkyl Halide | trans-(3S,6R)-disubstituted piperazine-2,5-dione | N-substituents (e.g., para-methoxybenzyl) influence diastereoselectivity. | psu.edu |

| N-Acylation | Acyl Chloride, Base | N-Acylated piperazine-dione | A method to introduce diverse side chains and modify electronic properties. | nih.gov |

Introduction of Diverse Side Chains and Heterocyclic Moieties

Beyond simple alkyl and acyl groups, the this compound scaffold can be decorated with a wide array of complex side chains and other heterocyclic systems. These modifications are typically achieved by leveraging the nucleophilicity of the ring nitrogens to react with functionalized electrophiles.

One common strategy involves the acylation of the piperazine nitrogen with a carboxylic acid that is appended to a larger, often heterocyclic, molecular framework. For example, methylpiperazine has been used in the acylation step to produce water-soluble mesylates of complex anthra[2,3-b]furan-3-carboxamides. nih.gov This approach effectively links the piperazine unit to polycyclic aromatic systems.

Similarly, the nucleophilic substitution reaction between a piperazine nitrogen and a suitable leaving group on another heterocycle is a powerful method for creating complex molecular architectures. Research on 5-sulfonyl isatin (B1672199) derivatives demonstrated that 1-methylpiperazine (B117243) can be reacted to form 5-[(4-Methylpiperazin-1-yl)sulfonyl]-1H-indole-2,3-dione. nih.gov In other work, nitrogen-containing heterocycles, including 4-methylpiperazine, have been introduced at the 2-position of a naphtho[2,3-d]thiazole-4,9-dione (B78148) core via nucleophilic substitution of a methylsulfinyl group. mdpi.com These examples, while often using N-methylpiperazine, illustrate a general and robust principle for attaching the piperazine-dione core to other heterocyclic systems, thereby generating molecules with significantly altered structural and potentially biological properties. nih.govtandfonline.com

| Moiety Introduced | Synthetic Method | Precursors | Resulting Structure Class | Reference(s) |

| Sulfonyl Isatin | Nucleophilic Sulfonamidation | 1-methylpiperazine, Isatin sulfonyl chloride | Piperazinyl-sulfonyl-indole-diones | nih.gov |

| Anthrafuran Carboxamide | Amide Coupling / Acylation | Methylpiperazine, Anthrafuran carboxylic acid | Anthrafuran-carboxamides with piperazine side chains | nih.gov |

| Naphthothiazole Dione (B5365651) | Nucleophilic Substitution | 4-methylpiperazine, 2-(methylsulfinyl)naphtho[2,3-d]thiazole-4,9-dione | 2-(4-methylpiperazin-1-yl)naphtho[2,3-d]thiazole-4,9-diones | mdpi.com |

| Acetic Acid Side Chain | Alkylation | N-methyl piperazine, Ethyl bromoacetate | N-methyl piperazine acetic acid | google.com |

Post-Cyclization Modifications and Transformations

Modifications are not limited to substitution on the nitrogen atoms; the core heterocyclic ring of this compound can also undergo significant chemical transformations after its initial synthesis. These reactions alter the fundamental structure of the scaffold.

A prominent example of a post-cyclization transformation is the reductive cleavage of the heterocyclic ring. Research has shown that piperazine-2,5-diones derived from the diastereoselective alkylation process can be cleaved to afford valuable chiral α-amino acids. acs.orgacs.org Specifically, the (3S,6S)-3,6-dimethyl and (3R,6R)-3,6-dimethyl derivatives, when treated with 57% hydroiodic acid (HI), undergo ring opening to yield (S)-alanine and (R)-alanine, respectively. acs.org This transformation highlights the utility of the piperazine-dione scaffold as a chiral auxiliary in asymmetric synthesis, where the ring is constructed to control stereochemistry and then cleaved to release the desired product.

While ring cleavage is a well-documented transformation, other modifications of the diketopiperazine core, such as the selective reduction of one or both carbonyl groups or ring expansion/contraction reactions, represent further synthetic possibilities. The presence of the dione functionality suggests susceptibility to reduction, which could lead to piperazine-diols or aminoalcohols, fundamentally altering the structure and properties of the parent compound.

| Transformation Type | Reagents & Conditions | Substrate | Product | Significance | Reference(s) |

| Ring Cleavage | 57% Hydroiodic Acid (HI) | (3S,6S)-3,6-dimethylpiperazine-2,5-dione | (S)-Alanine | Use of the piperazine-dione as a chiral auxiliary for asymmetric amino acid synthesis. | acs.org |

| Ring Cleavage | 57% Hydroiodic Acid (HI) | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | (R)-Alanine | Demonstrates stereospecific release of the final product from the scaffold. | acs.org |

Advanced Analytical Techniques for Structural Elucidation and Characterization

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial relationships of atoms within a molecule can be determined.

For 5-Methylpiperazine-2,3-dione, 1D and 2D NMR experiments conducted in a suitable deuterated solvent like DMSO-d₆ or CDCl₃ would be essential for its structural assignment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. This would include signals for the two N-H protons, a quartet or multiplet for the methine proton at the C5 position, a doublet for the methyl group protons at C5, and complex multiplets for the two diastereotopic protons on the C6 methylene (B1212753) group.

¹³C NMR: The carbon NMR spectrum would reveal five distinct carbon signals: two for the carbonyl groups (C2 and C3), one for the methine carbon (C5), one for the methylene carbon (C6), and one for the methyl group carbon. The chemical shifts of the carbonyl carbons would confirm the presence of the dione (B5365651) functionality.

2D NMR: To definitively establish the structure, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, showing a correlation between the C5-methine proton and the protons of the adjacent methyl group, as well as the C6-methylene protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for mapping long-range (2-3 bond) correlations between protons and carbons. sjtu.edu.cnuoa.grjst.go.jp Crucially, HMBC would show correlations from the methyl protons to the C5 carbon and potentially to the C6 carbon, confirming the position of the methyl group. Correlations from the N-H protons to adjacent carbonyl and methylene/methine carbons would solidify the ring structure. sjtu.edu.cn

While specific data for this compound is scarce, the analysis of a related isomer, (3S)-3-methylpiperazine-2,5-dione, illustrates the data obtained from such experiments. semanticscholar.orgmdpi.com

Table 1: Predicted NMR Assignments for this compound This table is predictive and based on general principles of NMR spectroscopy.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N1-H | Broad singlet | - | C2, C6 |

| C2 | - | ~160-170 | N1-H, N4-H |

| C3 | - | ~160-170 | N4-H, C5-H |

| N4-H | Broad singlet | - | C3, C5 |

| C5 | Multiplet | ~50-60 | N4-H, C6-H₂, CH₃ |

| C6 | Multiplet | ~40-50 | N1-H, C5-H |

| -CH₃ | Doublet | ~15-20 | C5 |

NMR spectroscopy is an invaluable tool for analyzing crude reaction mixtures without the need for prior separation of components. csu.edu.au In the synthesis of this compound, NMR can be used to monitor the reaction's progress by observing the disappearance of starting material signals and the appearance of product signals. Furthermore, it allows for the identification and quantification of any byproducts or isomeric impurities, providing crucial information for reaction optimization and purification strategy development. csu.edu.au The presence of unique spin systems in the NMR spectrum can signal the formation of different isomers, such as other methylated piperazinedione regioisomers.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is the definitive method for confirming the elemental composition of a molecule by measuring its mass with very high accuracy (typically within 5 ppm). scispace.com For this compound, with a molecular formula of C₅H₈N₂O₂, the expected exact mass for the protonated molecule ([M+H]⁺) would be calculated and compared against the experimentally measured value. tandfonline.com A close match provides strong evidence for the proposed molecular formula. This technique is especially powerful when coupled with liquid chromatography. mdpi.com For example, a study on the isomer (3S)-3-methylpiperazine-2,5-dione, which shares the same molecular formula, reported a calculated m/z of 129.0659 for [C₅H₉N₂O₂]⁺, with the found value being 129.0652, confirming its elemental composition. semanticscholar.orgmdpi.com

Table 2: HRMS Data for a Compound of Formula C₅H₈N₂O₂

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₅H₉N₂O₂⁺ | 129.0659 |

| [M+Na]⁺ | C₅H₈N₂O₂Na⁺ | 151.0478 |

Chromatographic-Mass Spectrometric Coupling Techniques (LC-MS, UPLC-MS/MS) in Elucidation

The coupling of liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) is a cornerstone of modern chemical analysis, allowing for the separation, detection, and identification of compounds within a mixture. nih.gov

In the context of this compound, LC-MS would be used to isolate the compound from a crude reaction mixture or formulation, providing a retention time that is characteristic under specific chromatographic conditions. mdpi.comresearchgate.net The mass spectrometer then provides mass data for the eluting peak, confirming its molecular weight.

Tandem mass spectrometry (MS/MS) offers an even deeper level of structural information. researchgate.net In an MS/MS experiment, the parent ion of this compound (e.g., m/z 129.0659) would be selected and subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that can be used to confirm the identity of the compound and distinguish it from its isomers, as different isomers often yield different fragmentation patterns. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: An FT-IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. Expected bands would include N-H stretching vibrations (typically broad, around 3200-3400 cm⁻¹), aliphatic C-H stretching (around 2850-3000 cm⁻¹), and, most importantly, the C=O (carbonyl) stretching vibrations. semanticscholar.orgkingdraw.com For a cyclic α-dione system, one would anticipate strong absorptions in the region of 1650-1750 cm⁻¹, corresponding to the symmetric and asymmetric stretches of the two adjacent carbonyl groups. nih.gov

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the N-H and C-H stretches would also be visible, the C=O stretches might show different relative intensities compared to the IR spectrum. Raman is often less sensitive to water, which can be an advantage, and is particularly useful for analyzing solid-state samples. The piperazine (B1678402) ring itself has characteristic vibrational modes that can be observed in both IR and Raman spectra. researchgate.netacs.org

Table 3: Predicted Key FT-IR Absorption Bands for this compound This table is predictive and based on general principles of IR spectroscopy.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3400 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=O (α-dione) | Stretching | 1650 - 1750 |

| C-N | Stretching | 1100 - 1300 |

X-ray Crystallography for Solid-State Structure Determination and Conformation

Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would definitively confirm the connectivity and the relative stereochemistry of the molecule. Furthermore, it would reveal the conformation of the six-membered ring. A study on a closely related compound, 1,4-Dimethylpiperazine-2,3-dione (B1347186), revealed that the piperazine-2,3-dione ring adopts a half-chair conformation. researchgate.net It is highly probable that this compound would exhibit a similar, non-planar ring conformation to minimize steric strain. This technique remains the most powerful tool for absolute structural proof in the solid phase.

Computational Chemistry and Theoretical Modeling of 5 Methylpiperazine 2,3 Dione Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 5-Methylpiperazine-2,3-dione. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical properties.

Detailed Research Findings: Researchers utilize DFT methods, often with basis sets like B3LYP/6-311+G(d,p), to optimize the molecular geometry and calculate key electronic descriptors. For analogous piperazine (B1678402) derivatives, these calculations have been used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity.

For instance, studies on phosphorylated piperazine derivatives have employed DFT to characterize their reactivity profiles, identifying the most reactive sites for potential chemical modification researchgate.net. Similarly, investigations into isoindoline-1,3-dione derivatives have used DFT to explore molecular and electronic properties, which are then correlated with their biological activities sci-hub.se. It is anticipated that applying these methods to this compound would allow for the mapping of its electrostatic potential surface. This map would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule would interact with other reagents or biological targets. The methyl group at the 5-position would likely introduce subtle changes to the electron distribution and steric profile compared to its unsubstituted counterpart.

Table 1: Predicted Electronic Properties from Analogous Piperazine Systems

| Descriptor | Typical Predicted Value/Information | Significance for this compound |

|---|---|---|

| HOMO-LUMO Gap | 4-6 eV | Indicates chemical stability and reactivity. |

| Electron Density | Concentrated around oxygen and nitrogen atoms. | Identifies likely sites for electrophilic attack and hydrogen bonding. |

| Electrostatic Potential | Negative potential near carbonyl oxygens. | Predicts interactions with positive ions or electron-deficient centers. |

| Dipole Moment | Non-zero value due to asymmetric structure. | Influences solubility and intermolecular interactions. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target), typically a protein or enzyme. These methods are central to structure-based drug design.

Detailed Research Findings: Molecular docking studies on various piperazine derivatives have successfully predicted their binding modes within the active sites of numerous enzymes. For example, derivatives have been docked into targets like acetylcholinesterase (AChE) and various protein kinases to explore their inhibitory potential. The process involves generating multiple possible conformations of the ligand within the protein's binding pocket and scoring them based on binding energy.

Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex over time (e.g., nanoseconds) in a simulated physiological environment. These simulations provide a dynamic view of the interaction, revealing how the ligand and protein adjust their conformations to achieve a stable binding state. Key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex can be identified and quantified. For this compound, docking and MD simulations could be used to screen for potential biological targets or to optimize its structure to enhance binding affinity and selectivity for a known target. The methyl group could potentially form favorable hydrophobic interactions within a specific pocket of a target protein, influencing its binding orientation and affinity.

Table 2: Common Parameters from Molecular Docking and Dynamics Simulations

| Simulation Type | Key Parameter | Information Provided |

|---|---|---|

| Molecular Docking | Binding Energy (e.g., kcal/mol) | Predicts the strength of the ligand-target interaction. |

| Molecular Docking | Binding Pose | Shows the 3D orientation of the ligand in the target's active site. |

| Molecular Dynamics | Root Mean Square Deviation (RMSD) | Measures the stability of the ligand-protein complex over time. |

| Molecular Dynamics | Hydrogen Bond Analysis | Identifies specific hydrogen bonds that stabilize the interaction. |

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its stable low-energy conformations and the energy barriers between them.

Detailed Research Findings: The piperazine-2,3-dione ring is not planar and can adopt several non-planar conformations. X-ray crystallography studies on the closely related 1,4-dimethylpiperazine-2,3-dione (B1347186) have revealed that the ring adopts a half-chair conformation in the solid state. In this conformation, two of the ring atoms are displaced from the plane formed by the other four atoms.

Theoretical conformational analysis complements experimental data by mapping the potential energy surface of the molecule. By systematically rotating the rotatable bonds, computational methods can identify all possible conformations and their relative energies. This creates an energy landscape map, where low-energy valleys correspond to stable conformers and peaks represent the energy barriers for interconversion. For this compound, the presence of the methyl group at a chiral center means that different conformations will have distinct spatial arrangements, which can be critical for its recognition by chiral biological targets. Studies on diastereoselective alkylation of similar piperazinediones underscore the importance of understanding the molecule's conformational preferences to control chemical reactions and biological interactions.

Table 3: Expected Conformational Data for this compound

| Conformation Type | Key Structural Feature | Relative Energy |

|---|---|---|

| Half-Chair | Puckered ring structure. | Likely the global minimum (most stable). |

| Boat/Twist-Boat | Alternative puckered conformations. | Higher in energy than the half-chair. |

| Planar | All ring atoms in a single plane. | High-energy transition state. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a vital role in interpreting and predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating these spectra for a proposed structure, researchers can compare them with experimental results to confirm the molecule's identity and stereochemistry.

Detailed Research Findings: DFT calculations have proven to be highly effective in predicting the spectroscopic properties of complex organic molecules. For various piperazine and diketopiperazine (DKP) derivatives, researchers have successfully calculated ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These theoretical predictions, when compared with experimental spectra, provide strong evidence for the assigned structure. For example, in a study of substituted piperazine-2,5-diones, NMR spectroscopy, supported by analysis of anisotropic effects, was used to determine the relative stereochemistry (cis/trans) of the products.

Similarly, theoretical calculations of IR spectra can help assign specific absorption bands to the vibrational modes of the molecule, such as the characteristic C=O (carbonyl) and N-H stretches sci-hub.se. For this compound, computational prediction of its NMR and IR spectra would be an invaluable tool. It would help in its unambiguous identification if synthesized and could also be used to distinguish between different potential isomers or conformers based on subtle differences in their predicted spectra.

Table 4: Spectroscopic Data Correlation for Piperazine Derivatives

| Technique | Calculated Parameter | Typical Experimental Value Range | Key Structural Information |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (δ) | 165-170 ppm | Confirms presence of carbonyl carbons. |

| ¹H NMR | Chemical Shift (δ) | 3.4-3.8 ppm (piperazine protons) | Provides information on the electronic environment of protons. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1700 cm⁻¹ (C=O stretch) | Confirms the presence of the dione (B5365651) functional group. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3200-3300 cm⁻¹ (N-H stretch) | Confirms the presence of the amide N-H bond. |

Investigation of Preclinical Biological Activities and Molecular Mechanisms

Anticancer and Antiproliferative Research

The core structure of 5-methylpiperazine-2,3-dione is a feature in various compounds investigated for their potential to combat cancer. Research has explored their ability to kill cancer cells, halt their proliferation, and interfere with specific molecular pathways essential for tumor growth.

Derivatives of this compound have demonstrated notable cytotoxic and antiproliferative effects across a range of human cancer cell lines. The antiproliferative activity of several piperazine (B1678402) derivatives has been evaluated, showing varying degrees of efficacy. For instance, compounds such as (S)-1-benzyl-3-methylpiperazine-2,5-dione have been tested against the K-562 human chronic myelogenous leukemia cell line. iiarjournals.orgiiarjournals.orgresearchgate.net While some derivatives showed inhibitory effects, others were less active, highlighting the critical role of the substituents on the piperazine ring in determining cytotoxic potential. iiarjournals.orgiiarjournals.org

In a study involving tadalafil (B1681874) analogues, a brominated derivative of methylpiperazine-2,5-dione, (S,S)-6-bromo-3-methylpiperazine-2,5-dione, was found to have a cytotoxic effect on the MCF-7 breast cancer cell line. mdpi.com Furthermore, cytotoxicity assays on T-lymphoblastic leukaemia (CEM) and breast adenocarcinoma (MCF7) cell lines, as well as on normal human skin fibroblasts (BJ), indicated that certain piperazine-2,5-diones are non-toxic at concentrations up to 50 μM. mdpi.com The antiproliferative activity of piperazine derivatives has also been noted against other cell lines, including the HepG2 liver cancer cell line. nih.gov

Below is a table summarizing the in vitro cytotoxicity of various derivatives related to this compound against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

| (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2-methylpiperazine (A) | K-562 (Chronic Myelogenous Leukemia) | 30.10±1.6 µg/ml | iiarjournals.orgresearchgate.net |

| (S)-1-benzyl-3-methylpiperazine-2,5-dione (C) | K-562 (Chronic Myelogenous Leukemia) | >100 µg/ml | iiarjournals.org |

| Gambogic acid derivative with methylpiperazine (12) | A549 (Lung Cancer) | 0.12 µM | nih.gov |

| Gambogic acid derivative with methylpiperazine (12) | BGC-823 (Gastric Cancer) | 0.57 µM | nih.gov |

| Diketopiperazine-based tadalafil analogue (7b) | MCF-7 (Breast Cancer) | Noted cytotoxic effect | mdpi.com |

The anticancer effects of piperazine-containing compounds are often attributed to their ability to interfere with the cell cycle and induce programmed cell death, or apoptosis. nih.gov While direct studies on the cellular mechanisms of the parent this compound are limited, research on its derivatives provides insight into these pathways.

The piperazine ring is a key component in a variety of enzyme inhibitors, indicating that this compound derivatives could also function through such mechanisms.

Phosphodiesterases (PDEs): Phosphodiesterases are a family of enzymes that regulate intracellular signaling. mdpi.com Certain diketopiperazine-based compounds, designed as analogues of the PDE5 inhibitor tadalafil, have been synthesized and evaluated. mdpi.com Although some of these analogues, including a methylpiperazine-2,5-dione derivative, were found to be significantly weaker PDE5 inhibitors than tadalafil, this line of research highlights the potential for this chemical class to interact with PDEs. mdpi.com A different N-methylpiperazine derivative has shown inhibitory activity against human platelet PDE5 with an IC₅₀ value of 16 nM. bindingdb.org

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in tryptophan metabolism and a significant target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. nih.govfrontiersin.org While various compounds are being explored as IDO1 inhibitors, specific data on the inhibitory activity of this compound against IDO1 is not prominently available in current literature. nih.govnih.gov

HECT E3 Ubiquitin Ligases (WWP1/2): The HECT family of E3 ubiquitin ligases plays a crucial role in protein degradation and cellular signaling, and their dysregulation is linked to various cancers. nih.govpor-journal.com These enzymes are considered attractive targets for therapeutic intervention. por-journal.com Although inhibitors for HECT E3 ligases like WWP1 and WWP2 are being developed, a direct inhibitory role for this compound has not been established in the reviewed literature. researchgate.net

Antimicrobial Efficacy Studies

The piperazine nucleus is a common feature in many antimicrobial agents. ontosight.aismolecule.com Consequently, this compound and its derivatives have been subjects of investigation for their potential to combat microbial infections.

Derivatives of N-methylpiperazine have demonstrated activity against both Gram-positive and Gram-negative bacteria. biotech-asia.org In one study, synthesized thiazolidinones containing N-methyl piperazine were tested against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli and Salmonella typhi (Gram-negative). biotech-asia.orgsemanticscholar.org Some of these compounds showed notable activity. biotech-asia.org

Furthermore, a naphtho[2,3-d]thiazole-4,9-dione (B78148) compound featuring a 4-methylpiperazine group displayed potent antimicrobial activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and S. epidermidis. mdpi.comnih.gov Research has also pointed to methylpiperazine-containing compounds acting as antibiotic adjuvants, potentially enhancing the efficacy of existing antibiotics against both Gram-positive and Gram-negative bacteria. researchgate.net Generally, many piperazine derivatives tend to show greater activity against Gram-positive strains. derpharmachemica.com

The table below summarizes the antibacterial activity of compounds containing a methylpiperazine moiety.

| Compound/Derivative | Bacterial Strain | Type | Activity | Reference |

| N-methyl piperazine-thiazolidinone derivative (4c) | Bacillus subtilis, Staphylococcus aureus, E. coli, Salmonella typhi | Gram-positive & Gram-negative | Active | biotech-asia.org |

| N-methyl piperazine-thiazolidinone derivative (4d) | Bacillus subtilis, Staphylococcus aureus, E. coli, Salmonella typhi | Gram-positive & Gram-negative | Active | biotech-asia.org |

| Naphtho[2,3-d]thiazole-4,9-dione with 4-methylpiperazine (5e) | S. aureus | Gram-positive | Potent (MIC: 8.0 µM) | mdpi.comnih.gov |

| Naphtho[2,3-d]thiazole-4,9-dione with 4-methylpiperazine (5e) | MRSA | Gram-positive | Active (MIC: 31.9 µM) | mdpi.comnih.gov |

| Naphtho[2,3-d]thiazole-4,9-dione with 4-methylpiperazine (5e) | S. epidermidis | Gram-positive | Potent (MIC: 8.0 µM) | mdpi.comnih.gov |

The broad biological activity of piperazine derivatives extends to potential antiviral and antifungal effects. ontosight.aismolecule.com The core piperazine structure is present in molecules designed to combat viral infections. For example, a benzamide (B126) analogue incorporating a piperazine ring demonstrated significant anti-HIV-1 activity. arabjchem.org Diketopiperazines, as a class, are recognized for their antiviral and antifungal properties, among other bioactivities. mdpi.com

While these findings underscore the potential of the piperazine scaffold in developing antimicrobial agents, specific studies detailing the antiviral and antifungal efficacy of this compound itself are not extensively documented in the reviewed scientific literature.

Structure Activity Relationship Sar and Rational Molecular Design

Correlating Structural Modifications with Altered Biological Activity

The piperazine (B1678402) ring is a versatile scaffold, and modifications to its structure can lead to a wide range of biological activities, including antitumor, antibacterial, anti-inflammatory, and antipsychotic effects. nih.gov The substituents on the piperazine unit are critical for their inhibitory activity. nih.gov For instance, in other classes of piperazine-containing compounds, the introduction of specific moieties has been shown to significantly enhance potency. The piperazine core itself, with its two nitrogen atoms, can improve the pharmacokinetic properties of drug candidates due to its pKa, which can increase water solubility and bioavailability. nih.gov

While specific data on the direct modification of 5-Methylpiperazine-2,3-dione is limited in publicly accessible research, general principles from related piperazine-dione series can be informative. For example, in a series of 1,4-disubstituted piperazine-2,5-dione derivatives, various substitutions on the nitrogen atoms were explored for their antioxidative activity. nih.gov This highlights the importance of the substituents at the N1 and N4 positions in modulating the biological effects of the piperazinedione core.

The effect of a methyl group itself on protein-ligand binding is a subject of extensive study. The addition of a methyl group can, in some cases, boost biological activity by a factor of ten or more. nih.gov This enhancement can arise from the methyl group filling a hydrophobic pocket in the target protein, thereby increasing binding affinity. nih.gov The position of the methyl group is also crucial; for example, in 1-heteroarylethyl-4-phenyl-piperazines, the introduction of a methyl group in the α- or β-position affects their dopaminergic and serotonergic properties. researchgate.net

Stereochemical Influence on Pharmacological Potency and Selectivity

Chirality, or the "handedness" of a molecule, plays a pivotal role in its biological activity. Since biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with the different stereoisomers (enantiomers or diastereomers) of a drug. mdpi.com This can lead to one isomer being significantly more potent, having a different pharmacological effect, or being metabolized differently than its counterpart.

For chiral compounds like this compound, which has a stereocenter at the 5-position, the spatial arrangement of the methyl group will likely have a profound impact on its pharmacological profile. The two enantiomers, (R)-5-methylpiperazine-2,3-dione and (S)-5-methylpiperazine-2,3-dione, can be expected to exhibit different potencies and selectivities for their biological targets. In studies of other chiral molecules, it has been observed that only one isomer may display significant biological activity, suggesting that its uptake and interaction with the target are stereoselective. mdpi.com

For example, in a study of diketopiperazine and dipeptide analogs as opioid receptor ligands, changes in the substituents on the diketopiperazine ring were found to be critical, with some analogs showing reduced or abolished affinity based on their structure. nih.gov This underscores the high degree of structural and stereochemical specificity required for potent biological activity.

Development of Design Principles for Enhanced Target Affinity and Efficacy

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target. nih.gov For this compound and its derivatives, this would involve identifying a specific biological target and then designing molecules that bind to it with high affinity and selectivity.

Key design principles often involve leveraging the structural features of the piperazine-dione core. The piperazine scaffold is considered a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to provide ligands for more than one type of receptor or enzyme target. nih.gov Design strategies can include:

Scaffold Hopping: Replacing a known active core with the piperazine-dione scaffold to generate novel molecules with potentially improved properties. nih.gov

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how different analogs of this compound will bind and to guide the design of more potent inhibitors. nih.gov

Introduction of Functional Groups: Adding specific functional groups to the piperazine-dione core to create new interactions with the target, such as hydrogen bonds or hydrophobic interactions. nih.gov

For example, in the rational design of new anticancer agents, phenylpiperazine moieties have been introduced into other scaffolds to act as DNA intercalators. nih.gov The basic nitrogen atoms of the piperazine ring can be protonated under physiological pH, which can be a key feature for target interaction. nih.gov

Analog Development and Lead Compound Optimization Strategies

Once a "lead compound" with some desired biological activity is identified, the process of lead optimization begins. This involves synthesizing and testing a series of analogs to improve properties such as potency, selectivity, and pharmacokinetic profile.

For a lead compound based on the this compound scaffold, optimization strategies could include:

Systematic Modification of Substituents: Creating a library of analogs by varying the substituents on the nitrogen atoms and potentially on the carbon backbone of the piperazine ring. This allows for the development of a detailed SAR.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's characteristics without drastically changing its structure.

Conformational Restriction: Introducing structural elements that reduce the flexibility of the molecule. This can lead to a more favorable binding entropy and increased potency. nih.gov

The goal of these strategies is to develop a drug candidate with the optimal balance of properties for therapeutic use. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. nih.gov

Role of 5 Methylpiperazine 2,3 Dione As a Privileged Scaffold and Versatile Building Block

Application in the Synthesis of Complex Organic Molecules

The utility of 5-methylpiperazine-2,3-dione as a precursor for more complex molecules stems from the reactivity of its core structure. The synthesis of the parent piperazine-2,3-dione ring can be achieved through the cyclization of ethylenediamine (B42938) with a suitable reagent, followed by substitution reactions to introduce functionalities. google.com A general method for producing N-monosubstituted piperazine-2,3-diones involves a two-step process where ethylenediamine is first cyclized, and the resulting intermediate is then subjected to a substitution reaction, which can be performed in a one-pot manner. google.com

The key to its versatility lies in the vicinal dicarbonyl group and the secondary amine functionalities. The adjacent ketones are susceptible to a range of chemical transformations. For instance, they can undergo condensation reactions with various nucleophiles, allowing for the construction of fused heterocyclic systems. This reactivity is analogous to that of other 1,3-dione systems, which are known to react with reagents like hydrazines or hydroxylamine (B1172632) to form pyrazole (B372694) or isoxazole (B147169) rings, respectively.

Furthermore, the nitrogen atoms in the ring can be selectively protected and deprotected, enabling sequential functionalization. The presence of a methyl group at the C-5 position introduces a stereocenter, making chiral variants of this scaffold, such as (R)- or (S)-5-methylpiperazine-2,3-dione, valuable starting materials for asymmetric synthesis. The ability to build upon this chiral core allows for the stereocontrolled synthesis of complex target molecules, a critical aspect in the development of pharmaceuticals and other bioactive compounds. While specific examples detailing the elaboration of this compound are not extensively documented, its potential is evident from the established chemistry of related piperazine (B1678402) and dicarbonyl systems.

Integration into Diverse Heterocyclic Systems and Hybrid Structures

The this compound scaffold is an ideal platform for integration into larger, more complex heterocyclic and hybrid structures, a common strategy in drug discovery to explore new chemical space and modulate pharmacological activity. The secondary amines within the piperazine ring serve as nucleophilic handles for derivatization. They can be readily acylated or alkylated to append other cyclic systems, including aromatic and heteroaromatic rings. ambeed.com This approach is widely used in the synthesis of numerous approved drugs where the piperazine unit acts as a central linker. nih.gov

Moreover, the dicarbonyl functionality offers unique opportunities for building intricate molecular architectures. For example, in the related piperazine-2,5-dione system, condensation reactions with aldehydes are used to generate exocyclic double bonds, which can then be subjected to further reactions like hydrogenation to create substituted piperazines with defined stereochemistry. csu.edu.au A similar strategy applied to this compound could yield a variety of derivatives. Condensation with aromatic aldehydes could lead to the formation of benzylidene-type products, which are precursors to other complex structures.

The combination of reactive sites allows for the creation of hybrid molecules that merge the structural features of this compound with other pharmacophores. For instance, piperazine-substituted quinone derivatives have been synthesized and evaluated as potential enzyme inhibitors, demonstrating the successful fusion of these two important chemical motifs. nih.govacs.org This modular approach, where the this compound core is systematically combined with other building blocks, is a powerful strategy for generating chemical diversity.

| Starting Scaffold | Reaction Type | Integrated Heterocycle/Structure | Reference |

| Piperazine-2,5-dione | Condensation/Hydrogenation | Substituted (Benzyl)piperazine-2,5-diones | csu.edu.au |

| Piperazine | Substitution | Piperazine-Naphthoquinone Hybrids | nih.govacs.org |

| Piperazine-2,5-dione | Ugi Cascade Reaction | Tryptamine-Piperazine-2,5-dione Conjugates | nih.gov |

Contribution to the Development of New Chemical Entities in Medicinal Chemistry

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antidepressant, and antiviral properties. csu.edu.aunih.gov Derivatives of piperazinediones, in particular, are of significant interest as they often exhibit enhanced biological profiles compared to their linear counterparts.

The this compound structure contributes to the development of new chemical entities (NCEs) in several ways:

Structural Rigidity and Complexity: The cyclic nature of the scaffold imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. The introduction of a methyl group at the 5-position creates a defined three-dimensional shape that can be optimized for specific protein binding pockets.

Modulation of Physicochemical Properties: The two carbonyl groups and two nitrogen atoms act as hydrogen bond acceptors and donors, influencing crucial properties like solubility and membrane permeability. The methyl group adds lipophilicity, which can be tuned to achieve a desirable balance for oral bioavailability and other pharmacokinetic parameters.

Platform for Bioisosteric Replacement and Decoration: The scaffold can be used as a template where functional groups are systematically altered to probe structure-activity relationships (SAR). For example, a series of tryptamine-piperazine-2,5-dione conjugates were synthesized and showed potent anticancer activity against human pancreatic cancer cell lines, with one compound, 6h , having an IC₅₀ value of 6 µM. nih.gov Similarly, piperazine-substituted naphthoquinone derivatives have been explored as potential inhibitors of the enzyme PARP-1, which is a target in cancer therapy. acs.org

While research on this compound itself is still emerging, the proven success of related piperazinedione derivatives validates its potential as a valuable scaffold for generating novel drug candidates. Its unique substitution pattern offers a distinct entry point for creating NCEs with potentially new or improved therapeutic effects.

| Piperazinedione Derivative Class | Target/Activity | Example Finding | Reference |

| Tryptamine-piperazine-2,5-dione Conjugates | Anticancer (Pancreatic) | Compound 6h showed an IC₅₀ of 6 µM against AsPC-1 and SW1990 cell lines. | nih.gov |

| Piperazine-substituted Naphthoquinones | Anticancer (PARP-1 Inhibition) | Synthesized derivatives showed potential as specific molecular targeting agents for the PARP-1 protein. | acs.org |

| (Benzylidene)piperazine-2,5-diones | Agrochemical/Herbicidal | The piperazine-2,5-dione core is found in natural phytotoxins like thaxtomins. | csu.edu.au |

| 3-Methylpiperazine-2,5-dione | Natural Product | Identified as a metabolite from the fungus Penicillium. | nih.gov |

Emerging Research Avenues and Future Outlook Non Clinical Translational Focus

Novel Synthetic Methodologies for Sustainable Production

The development of environmentally friendly and efficient methods for synthesizing 5-methylpiperazine-2,3-dione and its analogs is a key area of research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. Modern approaches are increasingly focused on green chemistry principles to minimize waste and improve sustainability.

Furthermore, photoredox catalysis is emerging as a sustainable method for the synthesis of piperazine (B1678402) derivatives. mdpi.com This technique can utilize organic photocatalysts, which are often derived from renewable materials, offering a more sustainable alternative to transition-metal catalysts. mdpi.com Visible-light-promoted decarboxylative annulation protocols also provide mild conditions for producing a variety of piperazines. organic-chemistry.org While not yet specifically reported for this compound, these innovative and greener synthetic strategies hold significant promise for its future sustainable production.

Untapped Biological Target Identification and Mechanistic Elucidation

While the broader class of piperazine derivatives is known for a wide spectrum of biological activities, including anticancer and antimicrobial effects, the specific biological targets and mechanisms of action for this compound are not yet fully understood. mdpi.comnih.gov The piperazine-2,5-dione scaffold, a closely related structure, is recognized as a privileged motif in many bioactive natural products and synthetic molecules. csu.edu.au These compounds are known to interact with various biological targets due to their conformational rigidity and ability to present diverse functional groups. nih.gov

Recent research on piperazine-containing compounds has identified several potential therapeutic targets. For instance, some piperazine derivatives have shown inhibitory activity against enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and a target for cancer therapy. nih.govacs.org Others have demonstrated inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting a potential role in cancer treatment. nih.gov The structural features of this compound, particularly the chiral center at the 5-position, suggest that it may exhibit specific interactions with biological targets, leading to unique pharmacological effects. The exploration of its interactions with kinases, proteases, and other enzyme families, as well as its potential to modulate protein-protein interactions, represents a significant area for future investigation.

Integration of Advanced Computational Approaches for De Novo Design

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rapid and cost-effective design of novel molecules with desired biological activities. For this compound, these approaches can be leveraged to design new analogs with enhanced potency and selectivity for specific biological targets.

In silico techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of this compound derivatives with various protein targets. For example, molecular docking studies have been successfully employed to evaluate the binding of piperazine-substituted compounds to the active site of PARP-1. nih.govacs.org These studies can guide the rational design of new derivatives with improved binding characteristics.

Furthermore, de novo design algorithms can generate entirely new molecular structures based on the this compound scaffold. By combining this scaffold with various functional groups and side chains, it is possible to create vast virtual libraries of compounds that can then be screened computationally for their predicted activity against a panel of biological targets. This integration of computational chemistry with synthetic efforts can significantly accelerate the discovery of new lead compounds for further development.

Exploration in Chemical Biology Probes and Tool Compounds

The unique structural features of this compound make it an attractive candidate for the development of chemical biology probes and tool compounds. These specialized molecules are essential for studying biological processes and validating new drug targets.

A chemical probe based on the this compound scaffold could be designed to selectively bind to a specific protein of interest. By attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to the probe, researchers can visualize the localization of the target protein within cells or isolate it for further characterization.

Moreover, tool compounds derived from this compound can be used to modulate the activity of a specific biological pathway in a controlled manner. These compounds can help to elucidate the physiological and pathological roles of their target proteins, providing valuable insights that can inform the development of new therapeutic strategies. The development of such probes and tool compounds based on the this compound core will undoubtedly contribute to a deeper understanding of complex biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.